

(3-Chloropyridin-4-YL)methanamine CAS number 870063-65-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Chloropyridin-4-YL)methanamine

Cat. No.: B3030137

[Get Quote](#)

An In-Depth Technical Guide to **(3-Chloropyridin-4-YL)methanamine** (CAS: 870063-65-3): A Key Building Block in Modern Drug Discovery

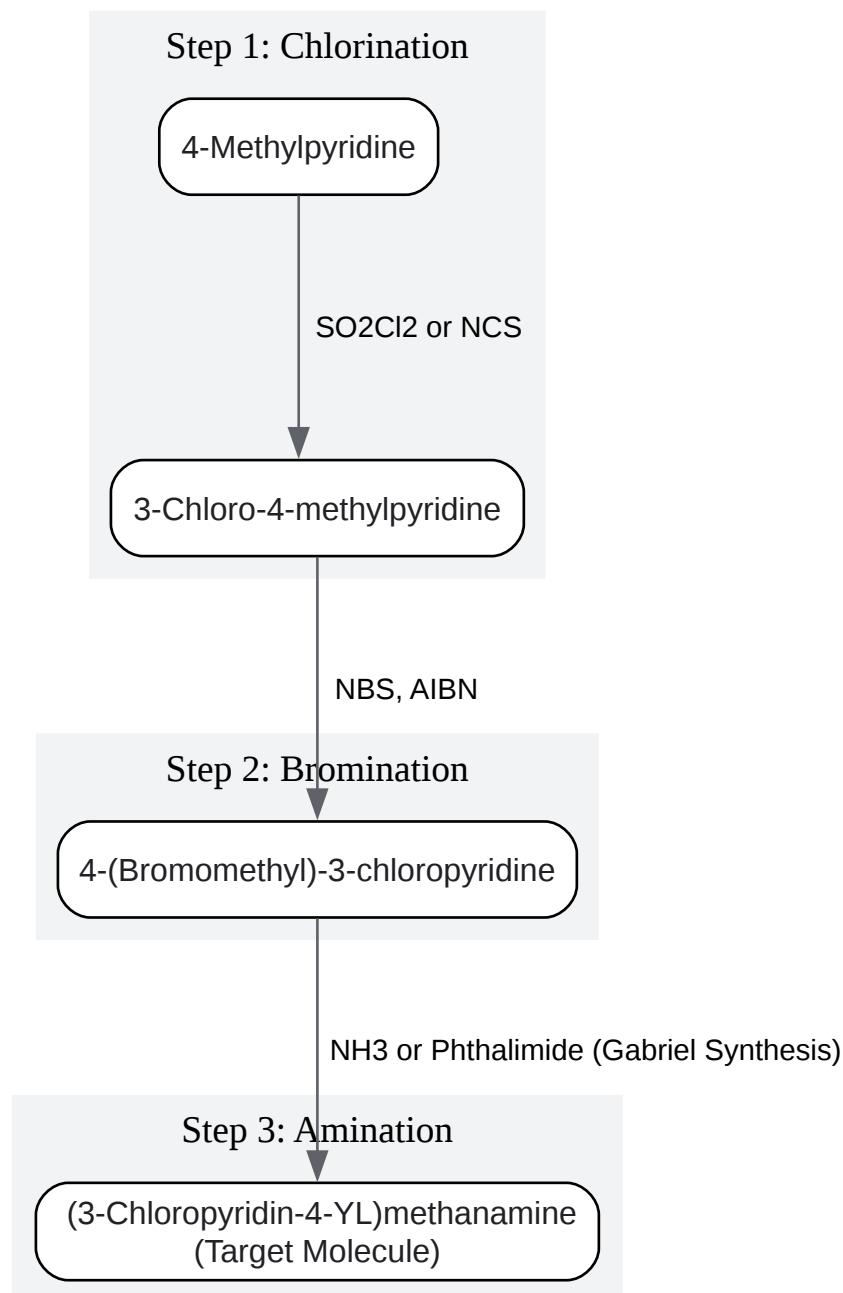
Introduction

(3-Chloropyridin-4-YL)methanamine is a substituted pyridine derivative that has emerged as a molecule of significant interest for researchers, particularly in the fields of medicinal chemistry and drug development. The pyridine scaffold itself is a cornerstone in pharmaceutical science, recognized as the second most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA).^[1] The inherent chemical properties of the pyridine ring, such as its polarity and ability to form hydrogen bonds, can substantially enhance the pharmacokinetic profiles of drug candidates, improving critical attributes like solubility and bioavailability.^{[2][3]}

This technical guide offers a comprehensive overview of **(3-Chloropyridin-4-YL)methanamine**, designed for scientists and drug development professionals. It delves into the compound's physicochemical properties, logical synthetic strategies, its pivotal role as a building block in the design of targeted therapeutics, validated analytical methodologies for quality control, and essential safety protocols for its handling and storage. The content is structured to provide not just data, but also expert-driven insights into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for laboratory application.

Chapter 1: Physicochemical Properties and Structural Elucidation

The precise chemical identity and physical characteristics of a compound are fundamental to its application in synthesis and research. **(3-Chloropyridin-4-YL)methanamine**'s structure, featuring a chlorine atom at the 3-position and an aminomethyl group at the 4-position, provides a unique combination of electronic and steric properties that are highly valuable for molecular design. The electron-withdrawing nature of the chlorine atom influences the reactivity of the pyridine ring, while the primary amine of the methanamine group serves as a key nucleophilic handle for subsequent chemical modifications.[\[4\]](#)


Property	Value	Source(s)
CAS Number	870063-65-3	[5] [6]
Molecular Formula	C ₆ H ₇ CIN ₂	[5] [7]
Molecular Weight	142.59 g/mol	[5] [6]
IUPAC Name	(3-chloropyridin-4-yl)methanamine	[5] [7]
Synonyms	3-Chloro-4-(aminomethyl)pyridine, 3-Chloro-4-pyridinemethanamine	[5]
Boiling Point	239.9 °C at 760 mmHg	[5]
Flash Point	98.9 °C	[5]
Density	1.244 g/cm ³	[5]
InChIKey	AAEMFCVTGBYCHP-UHFFFAOYSA-N	[5] [7]

Chapter 2: Synthesis and Manufacturing Considerations

While multiple proprietary methods exist for the synthesis of **(3-Chloropyridin-4-YL)methanamine**, a logical and scalable synthetic route can be devised based on established principles of heterocyclic chemistry. A common strategy involves the functionalization of a pre-existing pyridine ring. The following proposed pathway illustrates a robust method for its preparation, designed for efficiency and regiochemical control.

Proposed Synthetic Pathway

A plausible synthesis begins with 4-methylpyridine, which undergoes chlorination followed by functional group manipulation to yield the final product. The choice of reagents is critical; for instance, using a selective chlorinating agent and a controlled radical bromination ensures the correct positioning of functional groups for the final amination step.

[Click to download full resolution via product page](#)

Caption: Proposed Synthetic Pathway for **(3-Chloropyridin-4-YL)methanamine**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, step-by-step methodology for the synthesis outlined above.

Step 1: Synthesis of 3-Chloro-4-methylpyridine

- To a stirred solution of 4-methylpyridine in a suitable chlorinated solvent (e.g., dichloromethane), add N-Chlorosuccinimide (NCS) portion-wise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC or GC-MS until the starting material is consumed.
- Quench the reaction with an aqueous solution of sodium thiosulfate.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield pure 3-chloro-4-methylpyridine.

Step 2: Synthesis of 4-(Bromomethyl)-3-chloropyridine

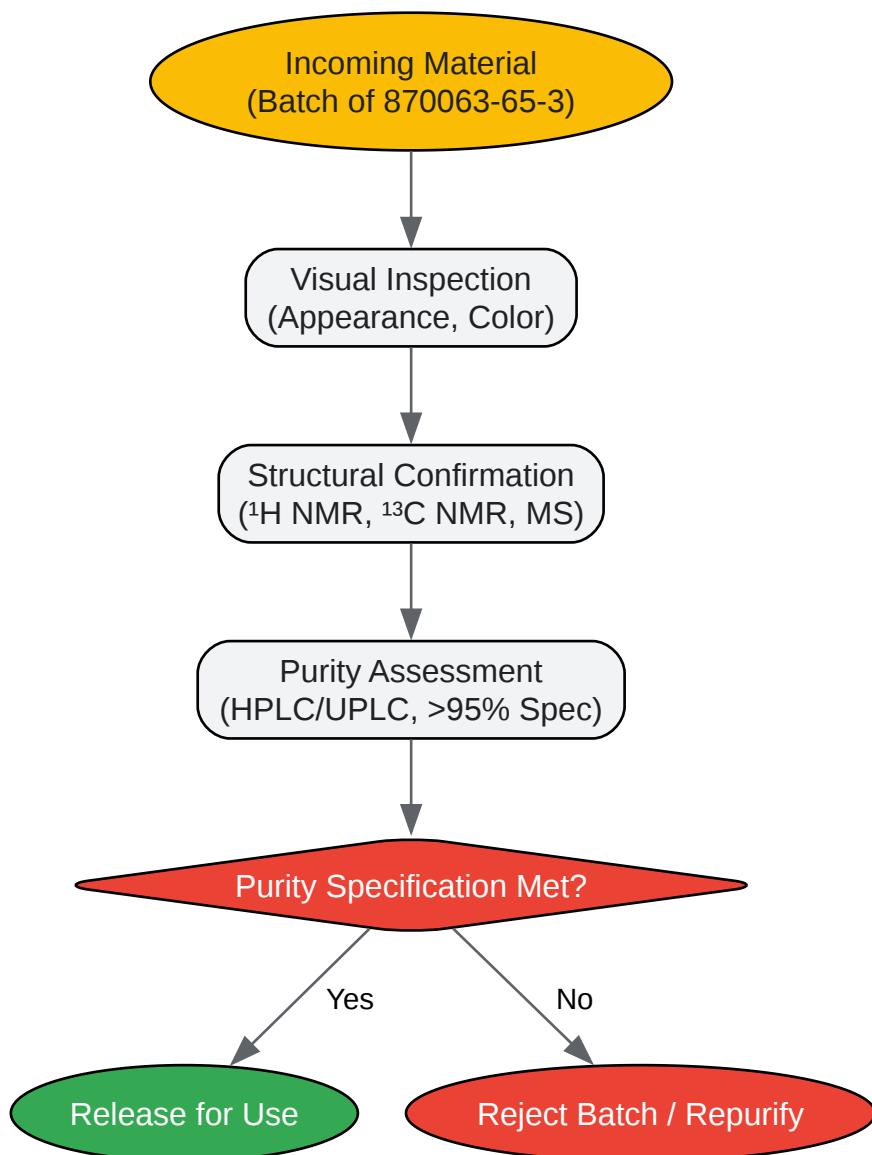
- Dissolve the 3-chloro-4-methylpyridine from Step 1 in carbon tetrachloride.
- Add N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
- Heat the mixture to reflux (approx. 77 °C) and irradiate with a UV lamp to initiate the reaction.
- Monitor the reaction progress. Upon completion, cool the mixture to room temperature.
- Filter off the succinimide byproduct and concentrate the filtrate. The crude product can be used directly in the next step or purified via chromatography.

Step 3: Synthesis of **(3-Chloropyridin-4-YL)methanamine**

- Dissolve the crude 4-(bromomethyl)-3-chloropyridine in a polar aprotic solvent like DMF.
- Add sodium azide (NaN_3) and stir at room temperature for 4-6 hours to form the corresponding azide intermediate.
- Reduce the azide intermediate using a standard reducing agent, such as triphenylphosphine followed by water, or catalytic hydrogenation (H_2 , Pd/C).

- After the reduction is complete, perform an aqueous workup with a basic solution (e.g., NaOH) to neutralize any acids.
- Extract the product into an organic solvent like ethyl acetate.
- Dry the organic extracts, concentrate, and purify by column chromatography or distillation to obtain the final product, **(3-Chloropyridin-4-YL)methanamine**.

Chapter 3: Role in Medicinal Chemistry and Drug Discovery


The true value of **(3-Chloropyridin-4-YL)methanamine** lies in its application as a versatile building block for constructing complex, biologically active molecules.^{[8][9]} Its structure is particularly well-suited for the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.^{[10][11]}

The nitrogen atom in the pyridine ring can act as a crucial hydrogen bond acceptor, enabling it to anchor a molecule to the "hinge region" of a kinase's ATP-binding pocket.^[12] This interaction is a hallmark of many successful kinase inhibitors. The chloro and aminomethyl groups at the 3- and 4-positions, respectively, serve as strategic vectors. They allow for the extension of the molecule into other regions of the binding site, which is essential for achieving high potency and selectivity for the target kinase over other kinases in the human kinome. Numerous kinase inhibitors targeting enzymes like BTK, Met, and VRK incorporate substituted pyridine scaffolds.^{[12][13][14]}

Caption: Conceptual Interaction of a Pyridine-Based Inhibitor with a Kinase Hinge Region.

Chapter 4: Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of **(3-Chloropyridin-4-YL)methanamine** is paramount for its use in research and development, where reproducibility is critical. A multi-technique approach is employed for comprehensive characterization. Commercial suppliers often provide analytical data such as NMR, HPLC, and LC-MS.^[15]

[Click to download full resolution via product page](#)

Caption: Standard QC Workflow for **(3-Chloropyridin-4-YL)methanamine**.

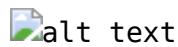
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for assessing the purity of the title compound.[\[16\]](#)

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Sample Preparation: Accurately weigh ~1 mg of **(3-Chloropyridin-4-YL)methanamine** and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.
- Injection Volume: 10 μ L.
- Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Expected Spectroscopic Data


- ^1H NMR: Protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm). The CH_2 protons of the aminomethyl group would likely appear as a singlet around δ 3.8-4.2 ppm, and the NH_2 protons as a broad singlet.
- ^{13}C NMR: Aromatic carbons would be observed between δ 120-160 ppm. The CH_2 carbon would be expected in the δ 40-50 ppm range.
- Mass Spectrometry (ESI+): The primary ion observed would be the $[\text{M}+\text{H}]^+$ ion at m/z corresponding to the molecular weight plus a proton (approx. 143.04), showing a characteristic isotopic pattern for a chlorine-containing compound.[7]

Chapter 5: Safety, Handling, and Storage

Proper handling and storage are crucial to ensure user safety and maintain the integrity of the compound. **(3-Chloropyridin-4-YL)methanamine** is classified as an irritant.[17]

GHS Hazard Information

Pictogram(s)

Signal Word

Warning

Hazard Statements

H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Precautionary Statements

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

(Source: AK Scientific, Inc. Safety Data Sheet)[\[17\]](#)

Protocol: Safe Laboratory Handling and Storage

- Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors or dust.[\[17\]](#)
- Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.
- Dispensing: When weighing or transferring the material, use techniques that minimize dust generation.
- Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand), collect in a sealed container, and dispose of as hazardous chemical waste.[\[18\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[\[15\]](#)[\[17\]](#) Recommended storage

temperature is often 2-8°C for long-term stability.[15]

- First Aid:

- Skin Contact: Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[17]
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[17]
- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[17]

Conclusion

(3-Chloropyridin-4-YL)methanamine (CAS 870063-65-3) is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical research. Its unique structure, combining the pharmacologically privileged pyridine core with strategically placed reactive functional groups, makes it a highly valuable building block for the synthesis of next-generation therapeutics. As demonstrated in this guide, a thorough understanding of its properties, synthesis, analytical profiles, and safe handling procedures is essential for unlocking its full potential in the laboratory. For drug discovery professionals, this compound represents a key starting point for developing potent and selective modulators of challenging biological targets, particularly protein kinases, thereby contributing to the advancement of targeted medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Pyridine derivatives as preferable scaffolds for the process of discovering new drugs | Semantic Scholar [semanticscholar.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 870063-65-3 (3-Chloropyridin-4-yl)methanamine AKSci 3709AC [aksci.com]
- 7. PubChemLite - (3-chloropyridin-4-yl)methanamine (C₆H₇CIN₂) [pubchemlite.lcsb.uni.lu]
- 8. nbino.com [nbino.com]
- 9. nbino.com [nbino.com]
- 10. researchgate.net [researchgate.net]
- 11. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 870063-65-3|(3-Chloropyridin-4-yl)methanamine|BLD Pharm [bldpharm.com]
- 16. iosrjournals.org [iosrjournals.org]
- 17. aksci.com [aksci.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [(3-Chloropyridin-4-YL)methanamine CAS number 870063-65-3]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3030137#3-chloropyridin-4-yl-methanamine-cas-number-870063-65-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com